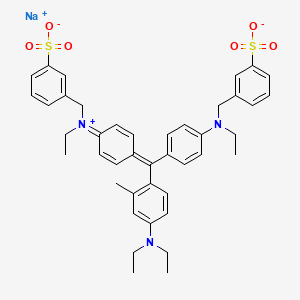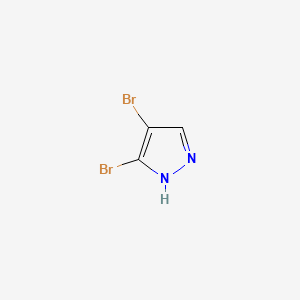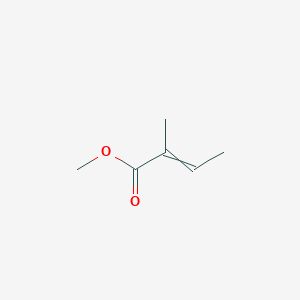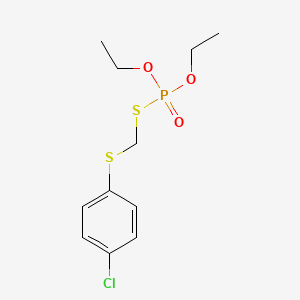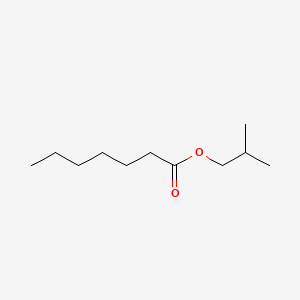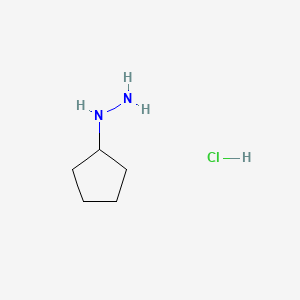
(2S)-2-phenylbutanedioic acid
Vue d'ensemble
Description
(2S)-2-phenylbutanedioic acid , also known as (2S)-2-phenylsuccinic acid , is a chemical compound with the molecular formula C₁₀H₁₀O₄ . It belongs to the class of dicarboxylic acids and has a molar mass of approximately 194.18 g/mol . The compound is optically active, with a chiral center at the second carbon atom.
Applications De Recherche Scientifique
-
Structural Modification of Natural Products
- Field : Medicinal and Pharmaceutical Chemistry .
- Application : Amino acids, including “(2S)-2-phenylbutanedioic acid”, are used in the structural modification of natural products to improve their performance and minimize adverse effects .
- Method : The introduction of amino acids into natural products is expected to improve the solubility and activity of these products .
- Results : Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids .
-
Acid-Base Chemistry
- Field : Physical Chemistry .
- Application : “(2S)-2-phenylbutanedioic acid” could potentially be used in the study of acid-base chemistry .
- Method : The study of acid-base regulation often involves measuring the production and elimination of acid .
- Results : The requirement of electroneutrality in any compartment leads to a strong relationship between charged moieties .
-
Wastewater Treatment
- Field : Environmental Science and Bio/Technology .
- Application : Electrospun nanomaterials, potentially including “(2S)-2-phenylbutanedioic acid”, have emerged as a promising solution for wastewater treatment due to their large specific surface area, micro/nano-scale, hierarchical structure, and ease of functionalization .
- Method : These materials are suitable for a variety of scenarios by enabling strategies of adsorption, catalytic degradation, filtration, and distillation, with benefits of low energy consumption, high efficiency, and simplified processes .
- Results : In recent years, more than 1000 work articles have been reported annually in this field, showing a booming growth trend .
-
Nanotechnology
- Field : Biomedical, Food, Textile, Agricultural, and Industrial Applications .
- Application : With the development of science and nanotechnology, interdisciplinary ensures that electrospinning plays an important role in a wide range of field applications .
- Method : In biomedical, food, textile, agricultural, and industrial applications, nanomaterials based on “(2S)-2-phenylbutanedioic acid” could potentially be used .
- Results : The specific results or outcomes would depend on the specific application and experimental procedures .
-
Therapeutic Potential in Various Cancer Types
- Field : Oncology .
- Application : The present review is based on research articles regarding Esc in the field of carcinoma, published between 2009 and 2023 .
- Method : These studies have unanimously demonstrated that Esc can effectively inhibit cancer cell proliferation through diverse mechanisms and modulate multiple signaling pathways .
- Results : The aim of the present review was to encourage further studies and applications of Esc in cancer therapy .
Propriétés
IUPAC Name |
(2S)-2-phenylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFZQQWIZURIO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-Phenylsuccinic acid | |
CAS RN |
4036-30-0 | |
| Record name | (+)-Phenylsuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4036-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-phenylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

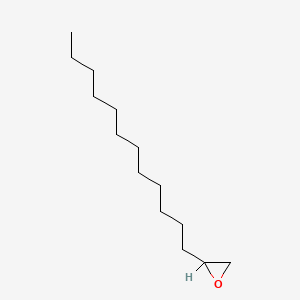

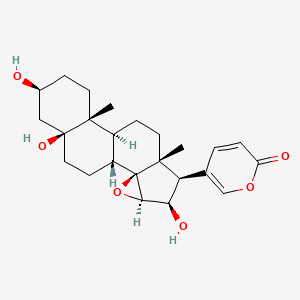
![[3,3'-Bianthra[1,9-cd]pyrazole]-6,6'(1H,1'H)-dione, 1,1'-diethyl-](/img/structure/B1585266.png)


